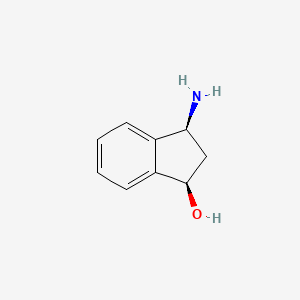![molecular formula C7H9N3O B11923118 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a pyrrolo and pyrimidine ring fused together, makes it a versatile scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the use of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a starting material. This compound undergoes cyclization in the presence of a base such as potassium carbonate, followed by methylation to introduce the methyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like phosphorus oxychloride and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to the desired therapeutic effect. The compound’s structure allows it to interact with various pathways, making it a versatile tool in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine
- 5-iodo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and hydroxyl group at the 4-position make it particularly effective in certain biochemical assays and therapeutic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
7-methyl-1,4-dihydropyrrolo[2,3-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H9N3O/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4,7,11H,1H3,(H,8,9) |
InChI-Schlüssel |
KHZVXTNYRKTTOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1NC=NC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)


![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)



![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)



